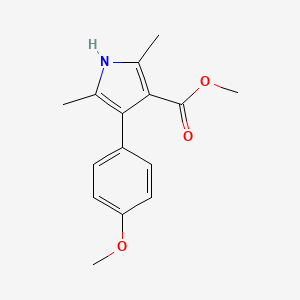
methyl 4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and two methyl groups attached to the pyrrole ring, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting materials might include 4-methoxybenzaldehyde and 2,5-hexanedione.
Introduction of the Carboxylate Group: The carboxylate ester group can be introduced through esterification reactions, often using methanol and a strong acid catalyst like sulfuric acid.
Substitution Reactions: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the pyrrole ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrrole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s aromatic structure makes it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: Used in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of methyl 4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, modulating their activity. The presence of the methoxyphenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding. The pyrrole ring’s aromaticity contributes to its stability and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
4-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole: Lacks the carboxylate ester group.
4-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-aldehyde: Contains an aldehyde group instead of a carboxylate ester.
Uniqueness
Methyl 4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its hydrophobic interactions, while the carboxylate ester group allows for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-9-13(11-5-7-12(18-3)8-6-11)14(10(2)16-9)15(17)19-4/h5-8,16H,1-4H3 |
InChI Key |
DONPEUZWLJHYNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















